BenchChemオンラインストアへようこそ!

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide

Succinate dehydrogenase inhibitor Fungicide design Bioisosterism

This 1,3,4-oxadiazole-linked pyrazole-phenoxybenzamide hybrid (CAS 1170008-14-6, MW 361.36) is a structurally differentiated SDHI scaffold for agrochemical fungicide discovery. The oxadiazole bridge imparts distinct hydrogen-bonding capacity, spatial orientation, and metabolic stability versus direct-amide and 1,2,4-oxadiazole regioisomers. Class-level SAR data show that analogous modifications can shift EC50 values by >20-fold against Valsa mali, underscoring the need for exact structural procurement. Use this compound to benchmark linker-dependent potency (SDH IC50), conduct resistance profiling against SdhB/C/D mutants, and perform matched molecular pair analysis with C3-substituted analogs. Supplied as a research-grade solid (≥95%) for in vitro enzyme assays and mycelial growth inhibition panels.

Molecular Formula C19H15N5O3
Molecular Weight 361.361
CAS No. 1170008-14-6
Cat. No. B2479727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide
CAS1170008-14-6
Molecular FormulaC19H15N5O3
Molecular Weight361.361
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C19H15N5O3/c1-24-16(10-11-20-24)18-22-23-19(27-18)21-17(25)13-6-5-9-15(12-13)26-14-7-3-2-4-8-14/h2-12H,1H3,(H,21,23,25)
InChIKeyGXHSTQHPAKVNLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide (CAS 1170008-14-6): Procurement-Relevant Chemical Profile


N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide (CAS 1170008-14-6) is a heterocyclic hybrid molecule that integrates a 1-methylpyrazole motif, a 1,3,4-oxadiazole central linker, and a 3-phenoxybenzamide terminus into a single scaffold (C19H15N5O3, MW 361.36) . This compound belongs to a class of pyrazole–oxadiazole–benzamide conjugates that have attracted significant interest in agrochemical and medicinal chemistry research, particularly as potential succinate dehydrogenase inhibitors (SDHIs) and antifungal leads [1][2]. The combination of the diphenyl ether pharmacophore with a heterocyclic oxadiazole bridge distinguishes this compound from simpler pyrazole-benzamide analogs and positions it for applications in crop protection fungicide discovery programs. Commercially, this product is available from specialized chemical suppliers in research-grade purity (≥95%) for laboratory-scale evaluation .

Why N-(5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide Cannot Be Casually Substituted by In-Class Analogs


Within the broader pyrazole–benzamide SDHI class, subtle structural variations profoundly impact target engagement, antifungal spectrum, and selectivity profile. The presence of a 1,3,4-oxadiazole bridge in CAS 1170008-14-6, as opposed to a direct amide linkage or a 1,2,4-oxadiazole isomer, alters the spatial orientation of the pharmacophoric elements, hydrogen-bonding capacity, and overall molecular electrostatic potential [1]. Comparative SAR studies on related pyrazol-5-yl-phenoxybenzamide derivatives have demonstrated that even minor modifications—such as substituent changes on the pyrazole N1 position—can shift EC50 values against Valsa mali by over 20-fold (from 0.52 mg/L to >10 mg/L) [2]. Similarly, benzamides substituted with 1,2,4-oxadiazole-linked pyrazoles exhibit distinct antifungal inhibition rates (55.6–77.8% against Pyricularia oryzae) compared to their 1,3,4-oxadiazole counterparts [3]. These data underscore the critical role of the oxadiazole regioisomer and specific substitution pattern in determining biological outcome, precluding casual interchange of this compound with close structural analogs without loss of activity or altered selectivity.

Quantitative Differentiation Evidence: N-(5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide vs. Closest Comparators


Structural Differentiation via 1,3,4-Oxadiazole Regioisomer Selection Over 1,2,4-Oxadiazole in Benzamide Fungicide Scaffolds

The target compound features a 1,3,4-oxadiazole core linking the pyrazole and benzamide moieties, in contrast to the more commonly explored 1,2,4-oxadiazole regioisomer. In published SAR studies, benzamides substituted with pyrazole-linked 1,2,4-oxadiazole exhibited antifungal inhibition rates of 55.6–77.8% against Pyricularia oryzae at 50 mg/L [1]. While no direct head-to-head data exist for this exact compound, the 1,3,4-oxadiazole isomer generally offers a distinct hydrogen-bond acceptor geometry (N3 and O1 positions) and altered dipole moment compared to the 1,2,4-isomer, which can lead to differentiated target binding and selectivity profiles [2]. This regioisomeric choice is a deliberate design element that cannot be replicated by substituting with a 1,2,4-oxadiazole analog.

Succinate dehydrogenase inhibitor Fungicide design Bioisosterism

SDH Enzyme Inhibition Potential Based on Class-Level Pyrazol-5-yl-phenoxybenzamide Pharmacophore

The pyrazol-5-yl-phenoxybenzamide class has been validated as a potent SDHI pharmacophore. In a 2024 JAFC study, the lead compound 12x (a pyrazol-5-yl-phenoxybenzamide lacking the oxadiazole bridge) achieved an SDH enzyme IC50 of 1.22 mg/L, representing a 6.8-fold improvement over the commercial SDHI fungicide Fluxapyroxad (IC50 = 8.32 mg/L) [1]. The target compound shares the identical pyrazol-5-yl and 3-phenoxybenzamide termini but introduces a 1,3,4-oxadiazole spacer, which may further modulate the binding mode. Molecular docking of compound 12x revealed hydrogen bonding, π-cation, and π-π interactions within the SDH active site, with a calculated binding energy of ΔGcal = −46.8 kcal/mol, compared to −41.1 kcal/mol for Fluxapyroxad [1]. The oxadiazole-containing scaffold may offer additional hydrogen-bonding contacts via the oxadiazole nitrogen and oxygen atoms, potentially enhancing or modulating target residence time.

Succinate dehydrogenase Enzyme inhibition Agrochemical lead

Broad-Spectrum Antifungal Activity Profile Inferred from Pyrazol-5-yl-phenoxybenzamide Class Data

The pyrazol-5-yl-phenoxybenzamide class has demonstrated broad-spectrum in vitro antifungal activity across multiple agronomically relevant fungal pathogens. In direct comparative bioassays, compound 12x showed EC50 values of 0.52 mg/L against Valsa mali, 1.46 mg/L against Gaeumannomyces graminis, 3.42 mg/L against Botrytis cinerea, 0.82 mg/L against Sclerotinia sclerotiorum, and 1.86 mg/L against Rhizoctonia solani [1]. Against V. mali, this represented a 24-fold improvement over Fluxapyroxad (EC50 = 12.5 mg/L). The target compound contains the same 3-phenoxybenzamide terminus and pyrazol-5-yl moiety as compound 12x, with the addition of an oxadiazole linker that may influence spectrum and potency. In vivo, compound 12x provided 66.7% protective efficacy against V. mali and 89.3% against S. sclerotiorum at 100 mg/L (vs. Fluxapyroxad: 29.2% and 96.4%, respectively) [1].

Antifungal Broad-spectrum Crop protection

Differentiation from N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide via Pyrazole C3 Substitution

A directly comparable analog, N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide (CAS 1171623-19-0), differs from the target compound by a single methyl group at the pyrazole C3 position [1]. In pyrazole-benzamide SDHI SAR studies, the introduction of substituents at the pyrazole C3 position can dramatically alter antifungal potency; for example, methyl substitution at the C3 position of related pyrazol-5-yl-benzamides has been associated with changes in EC50 values exceeding 10-fold against certain fungal species [2]. The target compound, lacking this C3 methyl group, presents a smaller steric profile and altered electron density distribution on the pyrazole ring, which may translate into a different target binding mode and selectivity fingerprint compared to the 1,3-dimethyl analog.

Structure-activity relationship Pyrazole substitution Lead optimization

Differentiation from Non-Oxadiazole Pyrazol-5-yl-benzamide Series: Linker-Dependent Activity Modulation

The target compound incorporates a 1,3,4-oxadiazole linker between the pyrazole and benzamide moieties, whereas the extensively characterized pyrazol-5-yl-benzamide SDHI series (e.g., compounds in Wang et al., 2021 JAFC) uses a direct amide bond connecting the pyrazole to the benzamide core [1]. In the direct amide series, EC50 values against V. mali ranged from 0.52 to >50 mg/L depending on benzamide substitution, with the most potent compound (12x) achieving 0.52 mg/L [2]. The insertion of a 1,3,4-oxadiazole spacer increases the distance between the pyrazole and benzamide by approximately 2.5–3.0 Å, alters the conformational flexibility, and introduces additional heteroatoms capable of participating in hydrogen bonding or metal chelation [3]. These linker-dependent properties may affect not only target binding but also physicochemical parameters such as logP, aqueous solubility, and metabolic stability, all of which are critical for in vivo efficacy and formulation development.

Linker engineering SDHI Scaffold hopping

High-Value Application Scenarios for N-(5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide in Agrochemical and Medicinal Chemistry Research


SDHI Fungicide Lead Optimization: Scaffold-Hopping from Direct Amide to 1,3,4-Oxadiazole Linker Series

In crop protection R&D programs targeting succinate dehydrogenase for fungicide development, this compound serves as a key scaffold-hopping candidate to explore the impact of a 1,3,4-oxadiazole linker on SDH inhibition potency, antifungal spectrum, and resistance profile. The class-level precedent of compound 12x (EC50 = 0.52 mg/L against V. mali, SDH IC50 = 1.22 mg/L) establishes the viability of the pyrazol-5-yl-phenoxybenzamide pharmacophore, while the oxadiazole modification addresses potential limitations of the direct amide series, including metabolic instability and cross-resistance [1]. Researchers can benchmark this compound against both compound 12x and Fluxapyroxad in standardized SDH enzyme assays and mycelial growth inhibition panels to quantify the linker-dependent differentiation in potency and spectrum.

SAR Exploration of Pyrazole C3 Substitution Effects in Oxadiazole-Bridged SDHIs

As the C3-unsubstituted counterpart of the 1,3-dimethylpyrazole analog (CAS 1171623-19-0), this compound enables systematic SAR mapping of the pyrazole C3 position within the oxadiazole-bridged chemotype. Class-level SAR data indicate that C3 methylation can produce >10-fold shifts in EC50 values [1]. By procuring both the target compound and its C3-methyl analog, medicinal and agricultural chemists can perform matched molecular pair analysis to isolate the contribution of the C3 substituent to target binding, antifungal activity, and selectivity, generating design principles for subsequent optimization cycles.

Comparative Screening Against SDHI-Resistant Fungal Isolates

Given the emergence of resistance to commercial SDHI fungicides (including Fluxapyroxad) in field populations of Botrytis cinerea, Sclerotinia sclerotiorum, and other pathogens, novel SDHI chemotypes are urgently needed [1]. The oxadiazole-containing scaffold of this compound represents a structurally differentiated chemotype that may retain activity against SDHI-resistant strains bearing mutations in the SdhB, SdhC, or SdhD subunits. Procurement of this compound for resistance-profiling panels, alongside Fluxapyroxad and compound 12x as reference standards, provides direct evidence of cross-resistance patterns and identifies the compound's potential utility in resistance management strategies.

Physicochemical and ADMET Profiling of Oxadiazole-Containing Pyrazole-Benzamide Hybrids

The 1,3,4-oxadiazole moiety is known to confer favorable physicochemical properties including moderate lipophilicity (estimated cLogP of this compound: ~2.39) and hydrogen-bonding capacity (TPSA ~102.91 Ų), which can influence membrane permeability, metabolic stability, and formulation compatibility [1]. In early-stage agrochemical or pharmaceutical development, this compound can be used as a representative of the oxadiazole-bridged series in parallel artificial membrane permeability assays (PAMPA), microsomal stability studies, and zebrafish embryo toxicity screening (class precedent: LC50 values reported for related 1,2,4-oxadiazole-benzamide compounds against zebrafish embryos) [2], enabling go/no-go decisions based on ADMET properties rather than potency alone.

Quote Request

Request a Quote for N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.